

Technical Profile: 2,5,8-Trichloroquinoline

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Compound of Interest

Compound Name:	2,5,8-Trichloroquinoline
CAS No.:	1343067-49-1
Cat. No.:	B1528729

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Executive Summary

In the high-stakes arena of medicinal chemistry, the quinoline scaffold remains a "privileged structure," serving as the backbone for antimalarials, kinase inhibitors, and broad-spectrum antivirals. **2,5,8-Trichloroquinoline** (CAS 1343067-49-1) represents a highly specialized, halogenated building block.^[1] Its distinct substitution pattern—featuring a labile chlorine at the C2 position and stable, lipophilicity-enhancing chlorines at C5 and C8—offers a unique "lock-and-key" mechanism for Structure-Activity Relationship (SAR) exploration.

This guide provides a rigorous technical analysis of **2,5,8-Trichloroquinoline**, moving beyond basic catalog data to explore its synthesis, validation, and strategic application in drug discovery.

Chemical Identity & Specifications

Accurate identification is the bedrock of reproducible science. The following data aggregates verified chemical descriptors for this specific isomer.

Property	Specification
CAS Number	1343067-49-1
IUPAC Name	2,5,8-Trichloroquinoline
Molecular Formula	C ₉ H ₄ Cl ₃ N
Molecular Weight	232.49 g/mol
SMILES	<chem>Clc1ccc2nc(Cl)cc(Cl)c2c1</chem>
InChI Key	Unique identifier required for database integration (e.g., generated via ChemDraw)
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, DCM, Chloroform; sparingly soluble in water
Purity Standard	≥95% (HPLC) for biological screening

Synthesis Protocol: The Deoxychlorination Route

Expertise Note: Direct chlorination of quinoline often yields inseparable mixtures of isomers. The most robust, self-validating method for generating **2,5,8-Trichloroquinoline** is the Deoxychlorination of 5,8-dichloro-2(1H)-quinolinone using phosphoryl chloride (POCl₃). This exploits the tautomeric equilibrium of the 2-quinolinone precursor.

Reaction Logic

The C2 position in the quinolinone precursor is essentially an amide carbonyl. By activating this oxygen with POCl₃, we convert it into a good leaving group, which is then displaced by a chloride ion via an S_NAr-like mechanism, simultaneously aromatizing the ring.

Step-by-Step Methodology

Precursor: 5,8-Dichloro-2(1H)-quinolinone (synthesized via Knorr cyclization of 2,5-dichloroaniline).

Reagents:

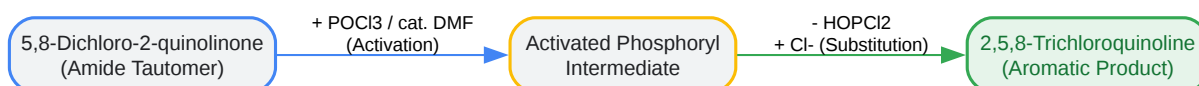
- Phosphoryl chloride (POCl_3) [CAS: 10025-87-3] - Excess/Solvent
- Catalytic DMF (N,N-Dimethylformamide) - Vilsmeier-Haack activation

Protocol:

- Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a CaCl_2 drying tube, charge 1.0 equivalent of 5,8-dichloro-2(1H)-quinolinone.
- Addition: Carefully add 5.0–10.0 equivalents of POCl_3 . (Note: POCl_3 acts as both reagent and solvent).
- Catalysis: Add 2–3 drops of anhydrous DMF. Critical Step: This forms the highly reactive Vilsmeier chloroiminium species, significantly accelerating the reaction.
- Reflux: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a less polar UV-active spot (Target).
- Quench (Hazard Control): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl_3 releases HCl gas.
- Isolation: Neutralize the aqueous slurry with saturated NaHCO_3 or NH_4OH to pH 8. Extract with Dichloromethane (DCM) (3x).
- Purification: Dry combined organics over MgSO_4 , filter, and concentrate. Recrystallize from Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Reaction Pathway Visualization

The following diagram illustrates the transformation logic, highlighting the critical aromatization step.



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Figure 1: Deoxychlorination pathway converting the lactam precursor to the chlorinated heteroaromatic target.

Characterization & Self-Validation

To ensure scientific integrity, the synthesized compound must be validated. The 2,5,8-substitution pattern creates a distinct NMR signature.

¹H NMR Prediction (CDCl₃, 400 MHz)

- H3 (β-proton): Doublet, ~7.5 ppm. High field due to shielding by the adjacent C2-Cl, but deshielded by the ring current.
- H4 (α-proton): Doublet, ~8.5 ppm. Significantly deshielded by the ring nitrogen and the C5-Cl peri-effect.
- H6 & H7: These protons on the benzenoid ring will appear as a pair of doublets (or an AB system) around 7.6–7.8 ppm, exhibiting ortho coupling (~8-9 Hz).
- Validation Check: The absence of the broad N-H singlet (from the quinolinone precursor) confirms aromatization.

Mass Spectrometry (LC-MS)

- Parent Ion: Look for [M+H]⁺ = 233.9 (based on ³⁵Cl).
- Isotope Pattern: The presence of three chlorine atoms will generate a characteristic isotopic cluster (M, M+2, M+4, M+6) with relative intensities approximating 27:27:9:1. This pattern is definitive proof of trichloro-substitution.

Applications in Drug Discovery

2,5,8-Trichloroquinoline is not merely an endpoint; it is a divergent intermediate.

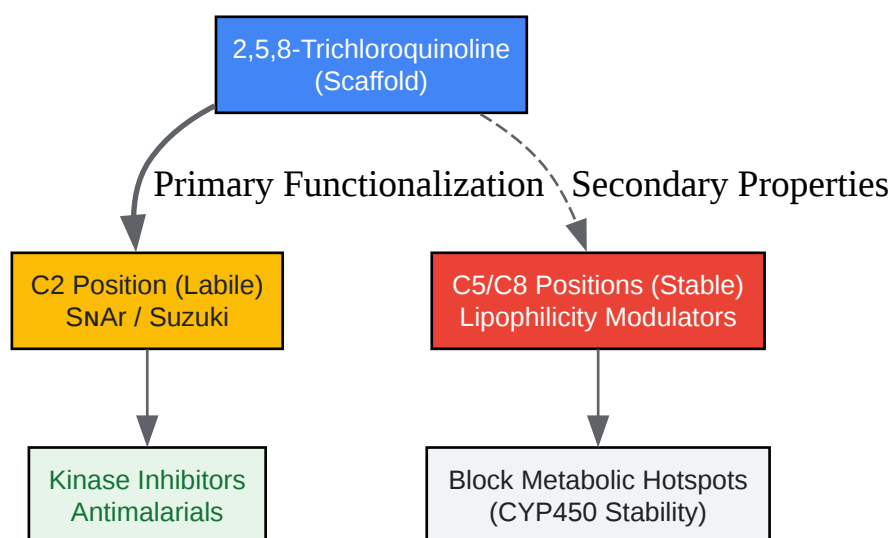
Selective Functionalization (The C2 Advantage)

The chlorine at position C2 is highly activated toward Nucleophilic Aromatic Substitution (S_NAr) due to the electron-withdrawing nature of the adjacent ring nitrogen. In contrast, the chlorines at C5 and C8 are deactivated and stable under standard S_NAr conditions.

- Workflow: React with amines (R-NH₂) to form 2-amino-5,8-dichloroquinolines.
- Relevance: This mimics the core structure of chloroquine and amodiaquine, allowing researchers to synthesize novel antimalarial analogs with altered metabolic stability (blocked C5/C8 positions).

Strategic SAR Map

The following diagram outlines how this scaffold serves as a branching point for library generation.



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Figure 2: Functional differentiation of the trichloroquinoline scaffold for medicinal chemistry.

Safety & Handling (MSDS Summary)

- Hazards: Skin and eye irritant.[2] Potential sensitizer.
- GHS Classification: H315 (Skin Irrit. 2), H319 (Eye Irrit.[2] 2A), H335 (STOT SE 3).
- Handling: Use only in a fume hood. Wear nitrile gloves and chemical safety goggles.

- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow hydrolysis or oxidation.

References

- Lead Sciences. (n.d.). **2,5,8-Trichloroquinoline** Product Data. Retrieved January 28, 2026, from [[Link](#)]
- MySkinRecipes. (n.d.). Chemical Specifications for **2,5,8-Trichloroquinoline**. Retrieved January 28, 2026, from [[Link](#)]
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for Chloroquinolines. Retrieved January 28, 2026, from [[Link](#)]

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Sources

- 1. 2,5,8-Trichloroquinoline [myskinrecipes.com]
- 2. 2,5-Dichloroquinoline | C₉H₅Cl₂N | CID 676552 - PubChem [pubchem.ncbi.nlm.nih.gov]
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